molecular formula C16H17N5 B13994496 5-[Ethyl(benzylamino)]-1-phenyltetrazole CAS No. 66907-77-5

5-[Ethyl(benzylamino)]-1-phenyltetrazole

Cat. No.: B13994496
CAS No.: 66907-77-5
M. Wt: 279.34 g/mol
InChI Key: ZXYSXGVHVNFIOX-UHFFFAOYSA-N
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Description

5-[Ethyl(benzylamino)]-1-phenyltetrazole is a chemical compound with the molecular formula C16H17N5 It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and an ethyl(benzylamino) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(benzylamino)]-1-phenyltetrazole typically involves the reaction of benzylamine with ethyl isocyanide and phenyl azide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(benzylamino)]-1-phenyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Ethyl(benzylamino)]-1-phenyltetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Ethyl(benzylamino)]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing it to interact with various pathways in the body .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzylamino)-1-phenyltetrazole
  • 5-(Ethylamino)-1-phenyltetrazole
  • 5-(Methyl(benzylamino))-1-phenyltetrazole

Uniqueness

5-[Ethyl(benzylamino)]-1-phenyltetrazole is unique due to the presence of both ethyl and benzylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

66907-77-5

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-phenyltetrazol-5-amine

InChI

InChI=1S/C16H17N5/c1-2-20(13-14-9-5-3-6-10-14)16-17-18-19-21(16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

ZXYSXGVHVNFIOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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